

Navigating the Landscape of "Antibacterial Agent 158": A Technical Guide

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Compound of Interest

Compound Name: Antibacterial agent 158

Cat. No.: B12377541

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The designation "**Antibacterial Agent 158**" is not unique to a single chemical entity. Research and commercial sources reveal at least three distinct compounds identified by similar nomenclature: PFK-158, CY-158-11, and "**Antibacterial agent 158** (compound 6c)". This guide provides an in-depth look at the available solubility and stability data for PFK-158 and CY-158-11, along with their mechanisms of action and relevant experimental protocols. At present, detailed physicochemical data for "**Antibacterial agent 158** (compound 6c)" is not publicly available.

PFK-158: A Glycolysis Inhibitor with Antibacterial Synergy

PFK-158 is primarily investigated as a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis, with significant applications in cancer research.^{[1][2][3]} Its relevance in bacteriology stems from its ability to synergistically enhance the efficacy of conventional antibiotics against drug-resistant bacteria.

Solubility Data

The solubility of PFK-158 has been determined in various organic solvents. It is generally insoluble in water.^[4]

Solvent	Solubility	Concentration (Molar)	Notes
DMSO	≥ 25 mg/mL	-	From AbMole BioScience.[2]
DMSO	66 mg/mL	201.04 mM	From Selleck Chemicals.[1]
DMSO	50 mg/mL	152.30 mM	From MedchemExpress; requires ultrasonic agitation.[5]
DMSO	14 mg/mL	42.64 mM	From Selleck Chemicals.[1]
DMSO	2 mg/mL	-	From Sigma-Aldrich; requires warming.
DMF	33 mg/mL	-	From Cayman Chemical.[6]
DMF:PBS (pH 7.2) (1:2)	0.3 mg/mL	-	From Cayman Chemical.[6]
Ethanol	4 mg/mL	12.18 mM	From Selleck Chemicals.[4]

Stability Data

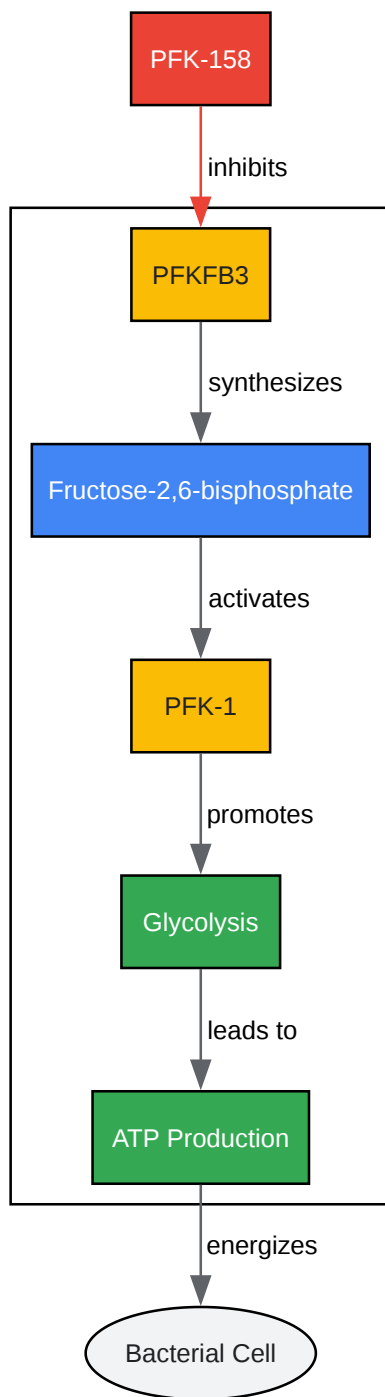
Proper storage is crucial for maintaining the integrity of PFK-158.

Form	Storage Temperature	Duration	Source
Powder	-20°C	3 years	Selleck Chemicals, AbMole BioScience[1][2]
Powder	4°C	2 years	AbMole BioScience[2]
In Solvent	-80°C	1 year	Selleck Chemicals[1]
In Solvent	-80°C	6 months	MedchemExpress, AbMole BioScience[2][5]
In Solvent	-20°C	1 month	Selleck Chemicals, MedchemExpress, AbMole BioScience[1][2][5]

Mechanism of Action: PFKFB3 Inhibition

PFK-158 exerts its effect by inhibiting PFKFB3, an enzyme that catalyzes the synthesis of fructose-2,6-bisphosphate. This molecule is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, PFK-158 reduces the rate of glycolysis, thereby depleting the cellular energy supply in the form of ATP.[1][7][8][9][10] While this mechanism is primarily exploited for its anti-cancer effects, the disruption of energy metabolism can also weaken bacteria and render them more susceptible to other antibacterial agents.

PFK-158 Mechanism of Action

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PFK-158 inhibits the PFKFB3 enzyme, disrupting glycolysis.

Experimental Protocols

A standard method for determining solubility, as described in the literature, is the shake-flask method.^[11] While a specific protocol for PFK-158 is not detailed in the search results, a general procedure can be outlined:

- **Preparation of Saturated Solution:** An excess amount of PFK-158 is added to a known volume of the solvent (e.g., DMSO, ethanol) in a sealed container.
- **Equilibration:** The mixture is agitated, often in a shaker bath, at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Solid:** The saturated solution is then centrifuged or filtered to remove any undissolved PFK-158.
- **Quantification:** The concentration of PFK-158 in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

For in vitro experiments, stock solutions of PFK-158 are typically prepared in DMSO.^{[1][5]}

- **Weighing:** A precise amount of PFK-158 powder is weighed.
- **Dissolution:** The powder is dissolved in a specific volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mg/mL).
- **Agitation:** The solution may require warming or sonication to ensure complete dissolution.^[5]
- **Storage:** The stock solution is then aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.^{[1][5]}

CY-158-11: A Membrane-Active Antibacterial Agent

CY-158-11 is a novel maleimide-diselenide hybrid compound that has demonstrated significant antibacterial activity, particularly against *Staphylococcus aureus*.^{[12][13][14]}

Solubility Data

Specific quantitative solubility data for CY-158-11 in a range of solvents is limited. However, for experimental purposes, it is known to be soluble in DMSO.

Solvent	Concentration	Notes
DMSO	16 mg/mL	Used to prepare a stock solution for in vitro assays.[15]

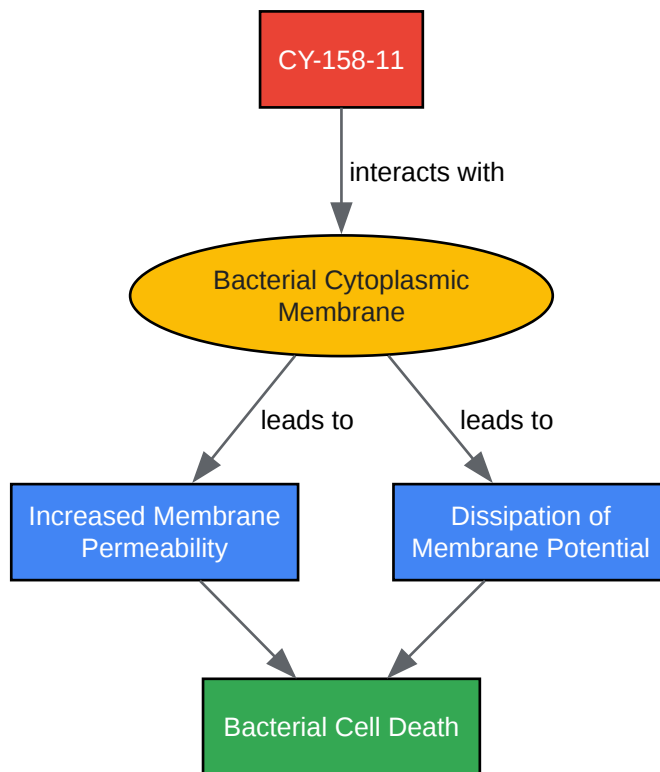
Stability Data

Information regarding the long-term stability of CY-158-11 in powder form or in solution is not available in the reviewed literature.

Mechanism of Action: Bacterial Membrane Disruption

CY-158-11's antibacterial effect is attributed to its ability to selectively perturb the cytoplasmic membrane of bacteria.[12][13] This interaction leads to increased membrane permeability and dissipation of the membrane potential, ultimately resulting in bacterial cell death.[13][14][15]

CY-158-11 Mechanism of Action



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CY-158-11 disrupts the bacterial cell membrane, leading to cell death.

Experimental Protocols

The antibacterial activity of CY-158-11 was evaluated using standard microdilution methods. [\[15\]](#)

- Preparation of Inoculum: Bacterial strains are cultured to a specific density (e.g., 10^5 CFU/mL).
- Serial Dilutions: CY-158-11 is serially diluted in a suitable broth medium in a 96-well microtiter plate.
- Inoculation: The bacterial inoculum is added to each well.

- Incubation: The plate is incubated at 37°C for a specified period (e.g., 24 hours).
- MIC Determination: The MIC is the lowest concentration of CY-158-11 that visibly inhibits bacterial growth.
- MBC Determination: Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

The effect of CY-158-11 on bacterial membrane integrity can be assessed using fluorescent dyes like propidium iodide (PI), which can only enter cells with compromised membranes.[15]

- Bacterial Culture: Bacteria are grown to the mid-logarithmic phase and then harvested.
- Treatment: The bacterial suspension is treated with various concentrations of CY-158-11.
- Staining: Propidium iodide is added to the bacterial suspensions.
- Analysis: The uptake of PI is measured using flow cytometry or fluorescence microscopy. An increase in PI fluorescence indicates increased membrane permeability.[15]

"Antibacterial agent 158 (compound 6c)"

This compound is described as a Micrococцин analogue effective against impetigo and C. difficile infection. However, detailed public information regarding its solubility and stability is currently unavailable. Further investigation into specific research publications focusing on this particular compound would be necessary to obtain the required data.

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